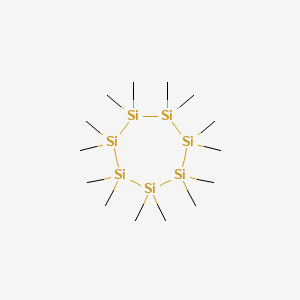

Tetradecamethylcycloheptasilane

Description

Overview of Organosilicon Chemistry and Cyclic Polysilanes

Organosilicon chemistry, a discipline bridging organic and inorganic chemistry, investigates compounds with silicon-carbon bonds. acs.org The field's origins trace back to the 19th century with the synthesis of tetraethylsilane (B1293383) by Charles Friedel and James Crafts in 1863. acs.orgresearchgate.net However, it was the pioneering work of Frederick Kipping in the early 20th century that laid the extensive groundwork for this area of study. acs.org Kipping's research, which included the synthesis of various organosilicon compounds, introduced the term "silicone." rsc.org

A significant subclass of organosilicon compounds is the polysilanes, which are characterized by a backbone of silicon-silicon bonds. acs.org These can exist as linear chains or as cyclic structures, known as cyclosilanes. acs.org The synthesis of the first polysilane, poly(dimethylsilylene), was reported in 1949. acs.org Cyclosilanes, with the general formula (R₂Si)ₙ, exhibit intriguing electronic properties, such as σ-electron delocalization along the Si-Si framework, which imparts them with characteristics often compared to aromatic hydrocarbons. drhazhan.com This has led to their investigation for applications in materials science, including as precursors to silicon carbide. acs.org

The synthesis of cyclosilanes is often achieved through Wurtz-type coupling reactions of dihalosilanes with alkali metals. acs.org This method, while effective, can produce a mixture of ring sizes and linear polymers.

Fundamental Significance of Medium-Sized Cyclosilanes in Main Group Chemistry

Cyclosilanes are categorized by their ring size, with small rings (n=3, 4), common rings (n=5, 6), medium-sized rings (n=7-11), and large rings (n≥12) each exhibiting distinct properties. Medium-sized cyclosilanes, such as Tetradecamethylcycloheptasilane ((Me₂Si)₇), are of particular interest in main group chemistry due to the interplay of ring strain and conformational flexibility.

Unlike the well-studied five- and six-membered rings, which can adopt relatively strain-free conformations like the envelope and chair forms, medium-sized rings often exhibit greater conformational complexity and transannular interactions (strain resulting from interactions between non-adjacent ring atoms). The study of their structures and bonding provides valuable insights into the fundamental principles governing the chemistry of main group elements in cyclic systems. The electronic properties of these rings, including their ionization potentials and electron affinities, are influenced by the degree of σ-delocalization, which is in turn dependent on the ring's conformation and size.

Historical Development of Research on this compound

The first documented synthesis and characterization of this compound appeared in a 1970 publication in the Journal of the American Chemical Society by C. G. Pitt, M. M. Bursey, and P. F. Rogerson. Their research focused on the correlation of σ-electron energies in catenates of Group IV elements. In this study, they reported the ionization energy of this compound to be 7.39 ± 0.01 eV, as determined by electron impact mass spectrometry. Current time information in Pittsburgh, PA, US.

This early work was foundational in establishing the electronic properties of medium-sized cyclosilanes. The synthesis of permethylated cyclosilanes, including the seven-membered ring, was part of a broader effort to understand the chemistry of silicon analogues of hydrocarbons. drhazhan.com While dodecamethylcyclohexasilane (B1580885) ((Me₂Si)₆) has been more extensively studied, the investigation of this compound provided crucial data for understanding how ring size affects the electronic structure of these compounds.

Below is a table summarizing the basic properties of this compound:

| Property | Value | Reference |

| Chemical Formula | C₁₄H₄₂Si₇ | Current time information in Pittsburgh, PA, US. |

| Molecular Weight | 407.0818 g/mol | Current time information in Pittsburgh, PA, US. |

| CAS Registry Number | 13452-94-3 | Current time information in Pittsburgh, PA, US. |

| Ionization Energy | 7.39 ± 0.01 eV | Current time information in Pittsburgh, PA, US. |

Structure

3D Structure

Properties

CAS No. |

13452-94-3 |

|---|---|

Molecular Formula |

C14H42Si7 |

Molecular Weight |

407.08 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecamethylheptasilepane |

InChI |

InChI=1S/C14H42Si7/c1-15(2)16(3,4)18(7,8)20(11,12)21(13,14)19(9,10)17(15,5)6/h1-14H3 |

InChI Key |

GRYINNPXWBBEBV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1([Si]([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Tetradecamethylcycloheptasilane

Established Synthetic Routes to Tetradecamethylcycloheptasilane

The predominant method for synthesizing this compound is the Wurtz-type reductive coupling of dimethyldichlorosilane using alkali metals. This reaction, while a cornerstone of polysilane chemistry, is often characterized by a lack of selectivity, yielding a mixture of cyclic and linear polymers.

Alkali Metal Coupling Reactions of Dimethyldichlorosilane

The reaction of dimethyldichlorosilane with an alkali metal, typically sodium, is a classic approach to forming silicon-silicon bonds. wikipedia.org This reductive coupling process leads to the formation of a variety of permethylated cyclosilanes, denoted as (Me₂Si)n, where 'n' can vary. The reaction is generally conducted in an inert, polar aprotic solvent like tetrahydrofuran (B95107) (THF) or ether. wikipedia.org While effective in producing a range of cyclosilanes, the synthesis often results in a distribution of ring sizes, with dodecamethylcyclohexasilane (B1580885) ((Me₂Si)₆) and decamethylcyclopentasilane ((Me₂Si)₅) being significant products alongside the desired this compound ((Me₂Si)₇).

The general equation for this reaction is: n Me₂SiCl₂ + 2n Na → (Me₂Si)n + 2n NaCl

The product distribution is highly dependent on the reaction conditions.

Optimization of Reaction Conditions for Enhanced Yields of Cyclic Heptasilanes

Achieving a high yield of a specific cyclosilane, such as the seven-membered ring, requires careful control over the reaction parameters. Research has shown that both solvent and temperature play a crucial role in directing the outcome of the Wurtz-type coupling of dichlorosilanes.

Influence of Solvent and Temperature:

| Reaction Condition | Observation | Impact on Yield |

| Solvent | Reactions performed in tetrahydrofuran (THF) at ambient temperatures tend to produce higher yields of polysilanes with narrower molecular weight distributions compared to those conducted in high-boiling-point aromatic solvents under reflux. researchgate.net | THF is believed to sequester the sodium ion, stabilizing anionic chain carriers and leading to more controlled polymerization. researchgate.net |

| Temperature | Lower reaction temperatures, such as ambient temperature, can suppress defect diffusion rates on the alkali metal surface. researchgate.net | This leads to a more controlled reaction and narrower product distribution, potentially favoring the formation of specific ring sizes. researchgate.net |

Emerging Synthetic Strategies for Accessing Medium-Sized Cyclic Silanes

The inherent challenges in controlling the ring size in Wurtz-type reactions have spurred the exploration of alternative synthetic strategies for accessing medium-sized cyclic silanes.

One promising approach is ring-opening polymerization (ROP) of strained cyclosilanes. While often used to create linear polymers, the reverse reaction, or depolymerization under specific conditions, can potentially lead to the formation of cyclic species. The thermodynamic equilibrium between the cyclic monomer and the linear polymer is a key factor, with the conformational entropy of the siloxane chain playing a significant role. rsc.org

Another innovative method is the use of electrochemical synthesis . This technique involves the reductive activation of chlorosilanes to generate silyl (B83357) anion intermediates, which can then be coupled to form oligosilanes and cyclosilanes. This method offers the potential for milder reaction conditions and improved chemoselectivity compared to the traditional Wurtz coupling.

Mechanistic Investigations of Cyclopolysilane Formation Reactions

The mechanism of the Wurtz reaction for the formation of cyclopolysilanes is complex and involves multiple steps. It is generally accepted to proceed through radical and/or anionic intermediates.

The initial step involves the transfer of an electron from the alkali metal to the dimethyldichlorosilane molecule, leading to the formation of a radical anion. This can then lose a chloride ion to form a silyl radical. Further reduction of the silyl radical by another alkali metal atom can generate a silyl anion.

Proposed Mechanistic Steps:

| Step | Reaction | Description |

| 1. Initial Reduction | Me₂SiCl₂ + Na → [Me₂SiCl₂]•⁻ Na⁺ | Electron transfer from sodium to dimethyldichlorosilane forms a radical anion. |

| 2. Radical Formation | [Me₂SiCl₂]•⁻ Na⁺ → Me₂SiCl• + NaCl | The radical anion eliminates a chloride ion to form a silyl radical. |

| 3. Anion Formation | Me₂SiCl• + 2Na → Me₂SiCl⁻ Na⁺ + Na⁺ | The silyl radical is further reduced to a silyl anion. |

| 4. Chain Propagation/Cyclization | n Me₂SiCl⁻ Na⁺ + n Me₂SiCl₂ → (Me₂Si)n + 2n NaCl | The reactive silyl species undergo a series of coupling reactions, leading to the formation of both linear chains and cyclic molecules. |

The distribution of ring sizes is thought to be influenced by a "back-biting" mechanism, where a growing linear polysilane chain folds back on itself, and the active end attacks a silicon atom within the chain, leading to the cleavage and formation of a stable cyclic molecule. The relative stability of the different ring sizes and the kinetics of the cyclization process are key factors determining the final product mixture. The reactivity of chlorosilanes towards nucleophilic attack generally decreases as the number of alkyl substituents increases, which also plays a role in the reaction pathway. acs.org

Advanced Structural Elucidation and Conformational Analysis of Tetradecamethylcycloheptasilane

Single Crystal X-ray Diffraction Studies of Tetradecamethylcycloheptasilane

Single crystal X-ray diffraction provides the most definitive method for determining the precise atomic arrangement of a crystalline solid. For this compound, this technique has yielded a wealth of information regarding its molecular structure, conformation, and packing in the solid state.

The crystal structure of this compound was determined by X-ray diffraction analysis. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific space group was identified as P21/c. huji.ac.il This centrosymmetric space group indicates the presence of a two-fold screw axis and a c-glide plane within the unit cell. The crystallographic parameters determined from the single crystal X-ray diffraction data are summarized in the interactive table below. huji.ac.il

Interactive Table: Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.936 |

| b (Å) | 10.851 |

| c (Å) | 16.451 |

| β (deg) | 114.52 |

The flexibility of the seven-membered ring allows for several possible low-energy conformations, including chair, boat, and various twist forms. The single-crystal X-ray diffraction study revealed that in the solid state, this compound adopts a twist-chair conformation. huji.ac.il This conformation is of approximate C2 symmetry , meaning the molecule has a two-fold rotational axis that passes through one silicon atom and the midpoint of the opposite Si-Si bond. huji.ac.il This specific conformation is a result of minimizing steric interactions between the fourteen methyl groups and optimizing the Si-Si-Si bond angles within the seven-membered ring. Empirical force field (EFF) calculations support the twist-chair as a low-energy conformation for the molecule. huji.ac.il

Detailed analysis of the diffraction data provides precise measurements of the intramolecular bonding parameters. The Si-Si bond distances and Si-Si-Si bond angles within the this compound molecule were determined with high accuracy. The Si-Si bond lengths are generally consistent with those found in other permethylated cyclosilanes. However, the Si-Si-Si bond angles show significant variation around the ring, a consequence of the puckered twist-chair conformation. The average Si-Si-Si bond angle is notably large at 116.2°, which is greater than that found in smaller cyclosilane rings and reflects the strain inherent in this medium-sized ring system. huji.ac.il A summary of the key intramolecular distances and angles is presented in the interactive table below. huji.ac.il

Interactive Table: Selected Intramolecular Bond Distances and Angles for this compound

| Parameter | Value Range / Average |

|---|---|

| Si-Si Bond Distance (Å) | Specific values for each of the seven bonds are determined from the crystal structure. |

| Average Si-Si-Si Bond Angle (deg) | 116.2 |

Advanced Spectroscopic Characterization for Structural and Electronic Insights

While X-ray diffraction provides a static picture of the molecule in the solid state, spectroscopic techniques offer valuable information about the structure and dynamics in solution, as well as corroborating the solid-state findings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ²⁹Si NMR would provide key insights into its structure in solution.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methyl groups. Given the C2 symmetry of the twist-chair conformation, the fourteen methyl groups are not all equivalent. This would result in multiple distinct signals in the methyl region of the spectrum, providing direct evidence for the puckered, non-planar structure in solution.

¹³C NMR: Similarly, the ¹³C NMR spectrum would display a corresponding number of signals for the inequivalent methyl carbons, further supporting the conformational model derived from X-ray crystallography.

²⁹Si NMR: As a spin-½ nucleus, ²⁹Si is highly informative for silicon-containing compounds, although it has low natural abundance and sensitivity. huji.ac.ilnorthwestern.edu The ²⁹Si NMR spectrum of this compound would be expected to show multiple resonances corresponding to the symmetrically inequivalent silicon atoms in the seven-membered ring. The chemical shifts of these signals would fall in the typical range for tetracoordinate silicon atoms in cyclosilanes. northwestern.edu

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by absorptions associated with the methyl groups. Characteristic bands would include C-H stretching vibrations (typically ~2900-3000 cm⁻¹), symmetric and asymmetric C-H deformation modes (~1410 cm⁻¹ and ~1250 cm⁻¹), and methyl rocking vibrations. Si-C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the Si-Si skeletal vibrations of the cyclosilane ring, which are often weak in the infrared spectrum. mdpi.comrsc.org The number of observed IR and Raman active modes would be governed by the selection rules for the C2 point group, providing further evidence for the proposed molecular symmetry. The strong Raman activity of the Si-Si bonds makes this technique well-suited for characterizing the polysilane backbone. mdpi.comrsc.org

Electronic Absorption Spectroscopy (UV-Vis) and Analysis of Electronic Transitions

The electronic absorption spectrum of cyclic permethylpolysilanes, including this compound, is characterized by strong ultraviolet absorption bands. These transitions are attributed to the delocalization of electrons within the silicon backbone, a property that draws comparisons to the π-electron systems in aromatic hydrocarbons. acs.org The absorption of UV radiation excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In cyclosilanes, these orbitals are primarily composed of Si-Si σ and σ* orbitals, respectively.

Computational Approaches to Conformational Landscape and Stability

To complement experimental data, computational chemistry provides powerful tools for investigating the conformational preferences and electronic structure of this compound.

Empirical Force Field (EFF) Calculations for Conformational Energy Minima

Empirical Force Field (EFF) methods, a type of molecular mechanics, are instrumental in exploring the potential energy surface of flexible molecules like this compound to identify stable conformations. These calculations utilize a set of parameters to describe the energy of a molecule as a function of its geometry, including bond stretching, angle bending, and torsional angles.

For cyclosilanes, force fields are developed and parameterized to accurately model the interactions involving silicon atoms. The conformational analysis of cyclic molecules often reveals multiple energy minima corresponding to different ring conformations, such as chair, boat, and twist forms. khanacademy.org The relative energies of these conformers determine their population at a given temperature. Molecular dynamics simulations, which are based on force fields, can be employed to explore the conformational space and identify the most stable structures. nih.gov

While specific EFF calculations detailing the conformational energy minima for this compound are not extensively published, studies on analogous cycloalkanes and other cyclic systems demonstrate the utility of this approach in predicting the preferred geometries. nih.govsapub.org For cycloheptane, the hydrocarbon analogue, a number of low-energy conformations are known, and it is expected that this compound would also possess a complex conformational landscape.

| Conformer Type | Typical Relative Energy (kcal/mol) | Key Structural Features |

| Chair | Lowest Energy | Puckered ring, minimizes steric strain |

| Twist-Chair | Intermediate | Twisted version of the chair conformation |

| Boat | Higher Energy | "U" shaped, often a transition state |

| Twist-Boat | Intermediate | Twisted version of the boat conformation |

Note: This table represents typical conformational trends for cycloalkanes and is illustrative for what might be expected for this compound. Actual values would require specific EFF calculations.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method that offers a higher level of theory for investigating the electronic structure and geometry of molecules. wikipedia.org DFT calculations can provide accurate predictions of ground state geometries, bond lengths, bond angles, and electronic properties. stackexchange.comnih.gov A common approach involves using a functional, such as B3LYP, in conjunction with a basis set, like 6-31G*, to solve the Kohn-Sham equations and determine the electron density and energy of the system. inpressco.comreddit.com

For this compound, DFT calculations would be employed to optimize the geometry of various possible conformers and determine their relative energies, providing a more accurate picture of the conformational landscape than EFF methods alone. nih.gov Furthermore, DFT allows for the analysis of the molecular orbitals, including the HOMO and LUMO, which is essential for understanding the electronic transitions observed in UV-Vis spectroscopy. nih.gov

The results of DFT calculations, such as optimized bond lengths and angles, provide a theoretical model of the molecule in the gas phase, which can then be compared with experimental data obtained from methods like X-ray crystallography.

| Parameter | Typical Calculated Value Range (DFT) |

| Si-Si Bond Length | 2.35 - 2.40 Å |

| Si-C Bond Length | 1.88 - 1.92 Å |

| Si-Si-Si Bond Angle | 110 - 118° |

| C-Si-C Bond Angle | 108 - 112° |

Note: These are typical ranges for cyclopolysilanes and would be specifically determined for this compound through DFT calculations.

Correlation of Computational Predictions with Experimental Crystallographic Data

The ultimate validation of computational models comes from the comparison of their predictions with experimental data. X-ray crystallography provides a precise determination of the molecular structure in the solid state. mdpi.comnih.gov The crystal and molecular structure of this compound has been determined, offering a benchmark for theoretical calculations. acs.orgacs.org

Crystals of this compound are monoclinic, with the space group P2₁/c. acs.org The experimentally determined structure reveals the specific conformation adopted by the seven-membered silicon ring in the solid state. This experimental geometry can be compared with the ground state geometries predicted by both EFF and DFT calculations.

Discrepancies between the calculated and experimental structures can arise from several factors. Computational methods often model an isolated molecule in the gas phase, whereas X-ray crystallography determines the structure in a crystalline lattice, where intermolecular forces can influence the conformation. utwente.nl Despite these potential differences, a close agreement between the calculated lowest-energy conformer and the crystal structure provides strong evidence for the accuracy of the computational model. The average Si-Si-Si angle in the crystal structure of this compound is notably large at 116.2°. acs.org

| Structural Parameter | Experimental (X-ray) Value | Theoretical (DFT) Prediction |

| Si-Si Bond Length (Å) | Specific values from crystallography | Values from optimized geometry |

| Si-C Bond Length (Å) | Specific values from crystallography | Values from optimized geometry |

| Si-Si-Si Bond Angle (°) | Average of 116.2° | Values from optimized geometry |

| Conformation | As observed in the crystal | Lowest energy conformer predicted |

Note: A detailed comparison would require the specific bond lengths and angles from both the X-ray data and the corresponding DFT calculations.

This comparative analysis is crucial for refining computational methodologies and for gaining a deeper understanding of the factors that govern the structure and properties of this compound and other complex molecules.

Reactivity Profiles and Transformational Chemistry of Tetradecamethylcycloheptasilane

Mechanistic Studies of Reaction Pathways Involving Tetradecamethylcycloheptasilane

Understanding the mechanisms of reactions involving this compound is crucial for controlling the products and developing new synthetic methodologies.

Mechanistic studies of related cyclosilane reactions provide valuable insights. For instance, the photolysis of cyclopropyl (B3062369) ketones, which involves β-cleavage, proceeds through a 1,3-diradical intermediate. youtube.com A similar process could be envisioned for the photolytic cleavage of this compound, where homolytic cleavage of a Si-Si bond would generate a diradical species.

In the context of polymerization, the anionic ring-opening polymerization of cyclosiloxanes involves nucleophilic attack of an anion on a silicon atom, leading to the cleavage of a Si-O bond and the formation of a new active center. gelest.com A similar mechanism is likely for the anionic ROP of this compound, involving the cleavage of a Si-Si bond.

Comparative Reactivity Studies with Homologous Cyclosilanes and Silicon Heterocycles

The reactivity of this compound can be better understood by comparing it with other cyclosilanes and related silicon-containing heterocycles.

The reactivity of cyclosilanes in anionic polymerization is dependent on ring size, with smaller, more strained rings generally being more reactive. bohrium.com For example, six-membered cyclosiloxanes are more reactive than eight-membered ones due to greater ring strain. bohrium.com This trend suggests that this compound would be less reactive towards ROP than smaller permethylated cyclosilanes like octamethylcyclotetrasilane.

The table below presents a comparative overview of the reactivity of different cyclosilanes.

| Feature | Dodecamethylcyclohexasilane (B1580885) ((SiMe₂)₆) | This compound ((SiMe₂)₇) |

| Ring Strain | Higher | Lower |

| Anionic ROP Reactivity | More reactive | Less reactive |

Transition-Metal-Free Approaches to Si-C Bond Formation in Silane (B1218182) Chemistry

While transition metals are often used to catalyze the formation of silicon-carbon (Si-C) bonds, there is growing interest in developing transition-metal-free methods. nih.gov These approaches offer potential advantages in terms of cost, toxicity, and simplified purification.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a major route to Si-C bonds. nih.govnih.gov While typically catalyzed by transition metals like platinum, Lewis acids have also been shown to catalyze hydrosilylation reactions. nih.gov These catalysts work by activating the Si-H bond. nih.gov

Another approach involves the use of silyl (B83357) anions, which can be generated from the reductive cleavage of cyclosilanes. acs.org These nucleophilic silicon species can then react with carbon electrophiles to form Si-C bonds.

Furthermore, radical reactions can be employed for Si-C bond formation. Photoredox catalysis has been used to drive the radical group transfer of vinyl and alkynyl silanes. acs.org

The table below summarizes some transition-metal-free methods for Si-C bond formation.

| Method | Description |

| Lewis Acid-Catalyzed Hydrosilylation | A Lewis acid activates the Si-H bond for addition to an unsaturated C-C or C-X bond. nih.gov |

| Silyl Anion Chemistry | Nucleophilic silyl anions react with carbon electrophiles. acs.org |

| Photoredox Catalysis | Visible light and a photocatalyst are used to generate silyl radicals for addition reactions. acs.org |

Theoretical and Computational Chemistry of Cyclic Organosilicon Compounds

Quantum Chemical Investigations of Electronic Structure and Bonding in Tetradecamethylcycloheptasilane

The electronic structure and bonding in cyclic organosilicon compounds, such as this compound, are areas of active investigation using quantum chemical methods. These computational approaches provide valuable insights into the nature of these unique molecules.

Ab Initio and Density Functional Theory (DFT) Approaches to Silicon Ring Systems

Ab initio and Density Functional Theory (DFT) are powerful computational tools for studying the electronic structure of molecules. youtube.com Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. youtube.com DFT, on the other hand, uses the electron density to determine the energy and other properties of a system. nih.govnih.gov Both approaches have been successfully applied to understand the geometries and electronic properties of silicon ring systems. nih.govnih.gov

In the context of silicon rings, these methods can predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov For instance, DFT calculations have been used to investigate the stability and aromaticity of novel silicon ring structures. acs.org High-level ab initio methods, such as coupled-cluster [CCSD(T)] and quadratic CI [QCISD(T)], have been employed to predict the stability of planar aromatic silicon structures. aip.org These theoretical studies are crucial for complementing experimental findings and guiding the synthesis of new cyclic polysilanes.

Analysis of Frontier Molecular Orbitals and Electron Delocalization

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and electronic properties of a molecule. wikipedia.orgnumberanalytics.com In cyclic polysilanes, the nature of these orbitals dictates their behavior as electron donors or acceptors. The energy gap between the HOMO and LUMO is a key indicator of the molecule's electronic stability and reactivity. libretexts.org

Electron delocalization, the spreading of electron density over multiple atoms, is a key concept in understanding the bonding and stability of cyclic systems. youtube.comchempedia.info In silicon rings, the extent of σ- and π-electron delocalization influences their properties. nih.gov Computational methods allow for the visualization and quantification of electron delocalization. For example, nucleus-independent chemical shift (NICS) calculations and the analysis of electron density of delocalized bonds (EDDB) are used to assess the aromaticity and electron delocalization in these rings. acs.org The delocalization of electrons in these systems can lead to unique properties and reactivity patterns. youtube.com

| Concept | Description | Relevance to this compound |

|---|---|---|

| Ab Initio Methods | Computational chemistry methods based on quantum chemistry that attempt to solve the electronic Schrödinger equation. youtube.com | Provides fundamental understanding of electronic structure and bonding without empirical data. |

| Density Functional Theory (DFT) | A computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. nih.govnih.gov | Offers a balance between accuracy and computational cost for studying larger silicon ring systems. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals, which are key in predicting chemical reactivity. wikipedia.orgnumberanalytics.com | Determines the electron donor/acceptor capabilities and electronic transition properties. |

| Electron Delocalization | The phenomenon where electrons in a molecule are not associated with a single atom or a covalent bond. youtube.comchempedia.info | Influences the stability, aromaticity, and overall electronic properties of the silane (B1218182) ring. |

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.comyoutube.com By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes and dynamics of molecules like this compound. youtube.com

For cyclic molecules, conformational analysis is crucial for understanding their structure and properties. chemistrysteps.commaricopa.edu Cycloheptane, the carbon analogue of the cycloheptasilane ring, is known to have multiple low-energy conformations, such as the chair and boat forms. Similarly, the seven-membered silicon ring in this compound is expected to be flexible and adopt various puckered conformations. dalalinstitute.comlibretexts.org

MD simulations can be used to explore the potential energy surface of this compound and identify its stable conformers. uni-sofia.bgrsc.org These simulations can also reveal the energy barriers between different conformations and the timescales of conformational changes. This information is vital for understanding how the molecule's shape influences its physical and chemical properties.

| Conformation | Description | Expected Relevance to this compound |

|---|---|---|

| Chair | A stable, puckered conformation that minimizes angle and torsional strain, common in six-membered rings like cyclohexane. pressbooks.pub | Likely to be a low-energy conformation for the seven-membered ring. |

| Boat | A less stable, puckered conformation of a six-membered ring. | May exist as a higher-energy conformer or a transition state between other conformations. |

| Puckered Conformations | Non-planar arrangements adopted by cyclic molecules to relieve ring strain. dalalinstitute.comlibretexts.org | The cycloheptasilane ring will adopt various puckered conformations to minimize strain. |

Theoretical Models for Aromaticity, Anti-aromaticity, and Homoaromaticity in Silicon Analogues

The concepts of aromaticity, anti-aromaticity, and homoaromaticity, which are well-established in carbon chemistry, have been extended to silicon-containing ring systems. Theoretical models are essential for predicting and understanding these phenomena in silicon analogues.

Aromaticity in silicon rings is a topic of significant interest. While benzene (B151609) is the archetypal aromatic organic molecule, the existence of its all-silicon counterpart, hexasilabenzene, has been a long-standing question. chemistryworld.comstackexchange.com Theoretical studies have shown that planar aromatic silicon structures can be stabilized. aip.org The aromaticity of these systems is often evaluated using computational criteria such as NICS values and the presence of cyclic delocalization of π-electrons. acs.org

Anti-aromaticity , which describes cyclic, planar systems with 4n π-electrons that are particularly unstable, has also been explored in silicon analogues. Computational studies have investigated silicon-containing rings that exhibit anti-aromatic character. researchgate.net

Homoaromaticity is a special case of aromaticity where conjugation is interrupted by a single sp³-hybridized atom. wikipedia.orgmadoverchemistry.com This concept, originally developed for organic compounds, has been applied to silicon systems. purechemistry.org Theoretical calculations can help determine if a silicon ring with a saturated center can still maintain a degree of aromatic stabilization through homoaromatic interactions. purechemistry.orgillinois.edu

Computational Design and Prediction of Novel Cyclic Polysilane Architectures

Computational chemistry plays a pivotal role in the design and prediction of new molecules with desired properties. springernature.com In the field of cyclic polysilanes, computational methods are used to design novel architectures and predict their stability and electronic properties before their synthesis is attempted. rsc.org

By using theoretical models, chemists can explore a vast chemical space of potential cyclic polysilane structures. rsc.org For example, different ring sizes, substituent groups, and even the inclusion of heteroatoms can be systematically investigated. DFT and ab initio calculations can then be used to screen these virtual compounds and identify promising candidates for synthesis.

This computational-guided approach accelerates the discovery of new materials. rsc.org For instance, theoretical predictions have been instrumental in the quest for stable, aromatic silicon rings and other novel cyclic polysilane architectures with unique electronic or optical properties. aip.org The synergy between computational prediction and experimental synthesis is a powerful strategy for advancing the field of organosilicon chemistry. acs.org

Advanced Materials Science Applications Derived from Tetradecamethylcycloheptasilane

Role as a Precursor in Polymer and Ceramic Materials Synthesis

The chemical reactivity of tetradecamethylcycloheptasilane makes it an effective starting point for the synthesis of silicon-based polymers and ceramics. Its controlled decomposition and rearrangement reactions are central to producing materials with desirable characteristics for demanding applications.

One of the most significant applications of this compound lies in its role as a precursor for polycarbosilane (PCS), which is subsequently converted into silicon carbide (SiC) fibers. researchgate.netdrdo.gov.in The synthesis of SiC fibers from polymeric precursors is a well-established method that allows for the creation of fine, continuous fibers with high strength and thermal stability, suitable for reinforcing ceramic and metal matrix composites. researchgate.netdrdo.gov.in

The process typically begins with the thermal decomposition of a polysilane, such as polydimethylsilane, to form polycarbosilane via a Kumada-type rearrangement. azom.comresearchgate.net This reaction involves the transformation of the initial silicon-silicon backbone into a silicon-carbon backbone. researchgate.net While polydimethylsilane is a common starting material, cyclic silanes like this compound can also be utilized in variations of this process. The resulting polycarbosilane is a processable polymer that can be melt-spun into precursor fibers. azom.comresearchgate.net

These precursor fibers are then subjected to a curing process, often involving electron beam irradiation or oxidation, to make them infusible. researchgate.net The final step is pyrolysis at high temperatures (typically above 1200°C) in an inert atmosphere, during which the organic components are driven off, and the material is converted into amorphous and subsequently crystalline β-SiC. researchgate.netosti.gov The properties of the final SiC fibers are highly dependent on the characteristics of the initial polycarbosilane, including its molecular weight and distribution. researchgate.net

Table 1: Typical Process Parameters for SiC Fiber Production from Polycarbosilane

| Stage | Process | Key Parameters | Outcome |

| 1. Synthesis | Thermal Rearrangement of Polysilane | Temperature: ~450-470°C, Inert Atmosphere | Formation of Polycarbosilane (PCS) |

| 2. Fiber Spinning | Melt Spinning | Temperature above softening point of PCS | Green PCS precursor fibers |

| 3. Curing | Electron Beam Irradiation or Oxidation | Controlled atmosphere and temperature | Infusible, cross-linked fibers |

| 4. Pyrolysis | High-Temperature Heat Treatment | Temperature: >1200°C, Inert Atmosphere (e.g., Argon) | Conversion to Silicon Carbide (SiC) fibers |

This table presents a generalized overview of the process. Specific parameters can vary based on the exact precursor and desired fiber properties.

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level thickness control. nih.govsigmaaldrich.com The process relies on sequential, self-limiting surface reactions. While various silicon precursors are used for ALD, the development of new precursors is crucial for depositing films at lower temperatures and with specific properties. sigmaaldrich.comresearchgate.net

Organosilicon compounds, including cyclic silanes, are being explored as potential ALD precursors for depositing silicon-containing films such as silicon oxide (SiO₂) and silicon nitride (SiNₓ). researchgate.netnih.gov The choice of precursor is critical and influences the deposition temperature, growth rate, and purity of the resulting film. sigmaaldrich.comnih.gov For instance, the deposition of SiNₓ films via thermal ALD has traditionally relied on chlorosilanes and ammonia (B1221849) at high temperatures (above 450°C). nih.govresearchgate.net However, there is a significant research effort to develop alternative precursors that can lower the deposition temperature. researchgate.net

While specific studies detailing the use of this compound as a primary precursor in commercial ALD processes are not widely published, its chemical structure suggests potential applicability. The reactivity of the Si-Si bonds in the ring could facilitate surface reactions at moderate temperatures. The general principle of ALD involves pulsing the precursor into the reaction chamber, where it chemisorbs onto the substrate. This is followed by a purge step and then a pulse of a co-reactant (e.g., ozone, ammonia plasma) to induce a surface reaction that forms a monolayer of the desired material. nih.gove-asct.org This cycle is repeated to build up the film to the desired thickness.

Table 2: Comparison of Precursor Classes for ALD of Silicon Nitride

| Precursor Class | Typical Deposition Temperature | Key Advantages | Key Challenges |

| Chlorosilanes | High (>450°C for thermal ALD) | Good film quality, established processes | High deposition temperature, potential for chlorine contamination |

| Aminosilanes | Lower temperatures with plasma | Lower temperature deposition | Potential for carbon and nitrogen impurities |

| Cyclic Silanes (potential) | Potentially moderate | May offer different reactivity pathways | Research is less mature, precursor stability can be a concern |

This table provides a general comparison. The performance of a specific precursor depends on the entire ALD process, including the co-reactant and other parameters.

Integration into Functional Materials and Composites

Beyond its role as a precursor, this compound can be incorporated into materials to impart specific functionalities, leading to the development of advanced composites and coatings.

The field of energy storage is actively seeking new materials for batteries and supercapacitors with improved performance. While direct evidence of this compound's use in commercial electro-active coatings is limited in the reviewed literature, the broader class of organosilicon compounds is being investigated for such applications. Silicon-based materials are of particular interest as anode materials in lithium-ion batteries due to silicon's high theoretical specific capacity.

The challenge with silicon anodes is the large volume change during lithiation and delithiation, which can lead to pulverization of the electrode and rapid capacity fading. One approach to mitigate this is to use silicon-based polymers or ceramic precursors to create more stable electrode structures. It is conceivable that a cyclic silane (B1218182) like this compound could be used to synthesize a pre-ceramic polymer that, upon pyrolysis, forms a silicon-based ceramic with a tailored porous structure. This structure could accommodate the volume changes and improve the cycle life of the battery.

Furthermore, organosilicon precursors can be used to create coatings on other electrode materials to enhance their stability and performance. These coatings can act as an artificial solid electrolyte interphase (SEI) or protect the electrode from degradation by the electrolyte. The specific chemistry of this compound could potentially be leveraged to create coatings with specific ionic conductivity or mechanical properties.

Polydimethylsiloxane (PDMS) is a widely used silicone elastomer known for its flexibility, transparency, and biocompatibility. nih.gov The properties of PDMS can be tuned by modifying its formulation, for example, by incorporating different cross-linkers, fillers, or additives. nih.gov Cyclic siloxanes are common components in the synthesis of polysiloxanes. wikipedia.org

While this compound is a cyclosilane, not a cyclosiloxane, its incorporation into a PDMS network could introduce interesting modifications. The Si-Si bonds in the cycloheptasilane are more reactive than the Si-O-Si backbone of PDMS. This reactivity could be exploited to create novel cross-linking points or to graft specific functional groups onto the PDMS network.

For example, the ring-opening polymerization of this compound in the presence of PDMS chains could lead to the formation of a co-polymer with unique mechanical or thermal properties. The incorporation of such a silicon-rich, cyclic molecule could potentially enhance the thermal stability or modify the surface properties of the PDMS. researchgate.net The extent of these modifications would depend on the concentration of the cycloheptasilane and the specific reaction conditions used to create the composite material.

Table 3: Potential Effects of Incorporating Cyclic Silanes into PDMS

| Property | Potential Modification | Rationale |

| Mechanical Properties | Increased hardness and modulus | Introduction of rigid ring structures and potential for higher cross-link density. |

| Thermal Stability | Enhanced thermal degradation temperature | The stable Si-C and Si-Si bonds may require higher energy for decomposition. |

| Surface Energy | Altered wettability and adhesion | The introduction of different chemical moieties at the surface. |

| Gas Permeability | Modified permeability to specific gases | Changes in the free volume of the polymer network. |

This table outlines hypothetical modifications, and the actual effects would need to be determined through experimental investigation.

Structure-Property Relationships in Silicon-Based Materials

The performance of silicon-based materials is intrinsically linked to their molecular structure. rsc.org Understanding the relationship between the structure of a precursor like this compound and the properties of the resulting polymer or ceramic is crucial for designing materials with specific functionalities. researchgate.net

The cyclic nature of this compound, with its seven silicon atoms in a ring, provides a pre-organized structural motif that can influence the architecture of the final material. For instance, in the synthesis of polycarbosilane, the ring structure of the precursor could lead to a polymer with a higher degree of branching compared to a linear polysilane precursor. This, in turn, can affect the rheology of the polymer melt and the microstructure of the final SiC ceramic. researchgate.net

The presence of methyl groups on the silicon atoms also plays a significant role. These organic groups influence the solubility and processability of the precursor and the carbon content of the final ceramic. The ratio of silicon to carbon is a key factor determining the properties of silicon carbide, and the use of a precursor with a well-defined structure like this compound allows for precise control over this ratio. google.com

In essence, the structure of this compound provides a template that can be translated, through controlled chemical transformations, into the macroscopic properties of the final material. A deeper understanding of these structure-property relationships will enable the rational design of new silicon-based materials with tailored performance characteristics.

Future Research Directions and Unexplored Avenues in Tetradecamethylcycloheptasilane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of cyclic organosilanes, including Tetradecamethylcycloheptasilane, has traditionally relied on methods that can be energy-intensive and may utilize hazardous reagents. A major future trend lies in the development of greener, more sustainable synthetic pathways. hskbrchemical.com Research is increasingly focused on minimizing environmental impact by designing eco-friendly synthesis routes that reduce the use of hazardous chemicals. hskbrchemical.com

One promising avenue is the exploration of novel catalytic systems that can facilitate the cyclization of silane (B1218182) precursors under milder conditions and with higher selectivity. This includes the use of earth-abundant metal catalysts and developing solventless reaction conditions. Another key aspect of sustainability is the concept of a circular economy for silicon-based materials. This involves creating methods for the chemical recycling of silicone polymers back into valuable cyclic monomers, which could include this compound.

| Potential Sustainable Approach | Description | Anticipated Benefits |

| Novel Catalysis | Use of earth-abundant metal catalysts (e.g., cobalt, iron) for dehydrogenative coupling and cyclization reactions. | Reduced reliance on precious metals (e.g., platinum), lower costs, and milder reaction conditions. |

| Green Solvents | Employing alcohols or other biodegradable solvents in one-pot synthesis of functionalized silanes. | Reduced environmental footprint and improved process safety. hskbrchemical.com |

| Chemical Recycling | Depolymerization of silicone waste (e.g., PDMS) back to cyclic siloxane or silane monomers. | Creates a circular economy for silicon products, reducing waste and the need for virgin materials. |

| Photocatalysis | Using light-driven reactions to promote the synthesis of cyclic silanes. | Energy-efficient and highly controllable synthetic method. |

These sustainable approaches are pivotal for the future industrial-scale production and application of this compound and related compounds. hskbrchemical.com

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and modification of this compound is crucial for optimizing processes and discovering new reactivity. The application of advanced spectroscopic techniques for real-time, in-situ monitoring is a significant area for future research. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for tracking the progress of chemical reactions as they occur. nih.gov

For instance, in-situ FTIR can be used to monitor the formation of the Si-O-Si bonds during hydrolysis and condensation reactions of organosilanes. russoindustrial.rumdpi.com This allows for the precise determination of reaction kinetics and the identification of transient intermediates. Similarly, Raman spectroscopy can provide detailed information about the vibrational modes of the cyclosilane ring, offering insights into ring strain and conformational changes during a reaction. Combining these techniques with computational studies can provide a comprehensive picture of the reaction landscape.

| Spectroscopic Technique | Information Gained for Cyclosilane Chemistry | Potential Application for this compound |

| In-Situ FTIR Spectroscopy | Monitoring of functional group transformations, such as the hydrolysis of alkoxy groups (Si-OR) to silanols (Si-OH) and their subsequent condensation to siloxanes (Si-O-Si). russoindustrial.rumdpi.com | Real-time tracking of ring-opening polymerization or functionalization reactions. |

| In-Situ Raman Spectroscopy | Characterization of the silicon backbone vibrations, providing information on ring conformation and strain. | Studying the kinetics of cyclosilane synthesis and the structural integrity of the ring under various reaction conditions. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation of reactants, intermediates, and products in solution. nih.gov | Characterizing the precise structure of novel derivatives and oligomers of this compound. |

| UV-Visible Spectroscopy | Probing the electronic transitions, which are sensitive to the conformation and conjugation of the Si-Si bonds in the cyclosilane ring. nih.gov | Investigating the photophysical properties of new materials derived from the cyclosilane. |

The data gathered from these in-situ techniques will be invaluable for developing more efficient and selective synthetic protocols for this compound.

Integration of Machine Learning and Artificial Intelligence for Materials Discovery and Reaction Prediction

The convergence of materials science and artificial intelligence is set to revolutionize the discovery and design of new materials. medium.com Machine learning (ML) offers a powerful toolkit to accelerate the exploration of the vast chemical space associated with organosilane chemistry. acs.orgazom.com For this compound, ML models can be trained on existing data to predict the properties of novel, yet-to-be-synthesized derivatives. researchgate.net

By establishing structure-property relationships, ML algorithms can screen virtual libraries of compounds based on the this compound scaffold to identify candidates with desired characteristics, such as high thermal stability or specific optical properties. acs.org This inverse design approach can significantly reduce the number of experiments required, saving time and resources. mit.edu Furthermore, AI can be employed to predict the outcomes of unknown reactions, suggesting optimal reaction conditions and potential synthetic pathways. medium.com

| Machine Learning Application | Description | Relevance to this compound |

| Property Prediction | Training ML models on datasets of known polymers to predict physical, chemical, and electronic properties of new structures. researchgate.net | Predicting the glass transition temperature, thermal decomposition temperature, and refractive index of polymers derived from this compound. |

| Inverse Design | Using algorithms like particle-swarm optimization or generative models to design new molecules or polymers that meet specific target properties. mit.edu | Designing novel this compound derivatives with tailored functionalities for applications in electronics or coatings. |

| Reaction Outcome Prediction | Developing models that can predict the products and yields of chemical reactions based on the reactants, reagents, and conditions. | Accelerating the discovery of new functionalization reactions for the cyclosilane ring. |

| High-Throughput Screening | Virtually screening large databases of potential chemical structures to identify promising candidates for synthesis and testing. medium.com | Rapidly identifying potential high-performance materials based on the this compound framework. |

The integration of machine learning into the research workflow for this compound will undoubtedly accelerate the pace of innovation in this area.

Exploration of Supramolecular Chemistry and Self-Assembly of Cyclic Organosilanes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful strategy for organizing molecular building blocks into complex, functional architectures. wikipedia.org The exploration of the supramolecular chemistry of cyclic organosilanes like this compound is a largely unexplored but highly promising research avenue. The unique shape and electronic properties of the cyclosilane ring could be exploited to direct self-assembly processes or to act as a host in host-guest complexes. wikipedia.orgyoutube.com

Recent research has shown that even simple cyclosilanes like cyclohexasilane can engage in "host-guest" interactions with polymeric templates, where the silane is encapsulated within the polymer matrix. rsc.org This suggests that this compound, with its larger and more flexible ring, could form stable complexes with a variety of guest molecules. The driving forces for such interactions would be weak, non-covalent forces such as van der Waals interactions and hydrogen bonding. wikipedia.orgtaylorandfrancis.com The ability to control the self-assembly of these molecules could lead to the development of new liquid crystals, gels, or other soft materials with novel properties. nih.govresearchgate.net

| Supramolecular Concept | Potential Application with this compound | Driving Non-Covalent Forces |

| Host-Guest Chemistry | The cyclosilane ring acts as a "host" to encapsulate smaller "guest" molecules or ions. youtube.comrsc.org | Van der Waals forces, hydrophobic effects, potential C-H···π interactions. wikipedia.org |

| Self-Assembly | Spontaneous organization of cyclosilane molecules into ordered structures such as columns, layers, or more complex patterns. nih.gov | Dipole-dipole interactions, London dispersion forces. |

| Liquid Crystals | Design of discotic liquid crystalline phases where the cyclosilane cores stack into ordered columns. | π-π stacking (if aromatic substituents are added), shape anisotropy. |

| Supramolecular Polymers | Linking cyclosilane monomers through non-covalent interactions to form long, polymer-like chains. mdpi.comrsc.org | Hydrogen bonding, halogen bonding (with appropriate functionalization). |

The study of these non-covalent interactions will open up new possibilities for creating advanced materials from this compound.

Bio-Inspired Approaches to Silicon Chemistry and Biocatalytic Transformations (excluding biological effects on humans)

Nature does not produce organosilicon compounds, but the field of biotechnology is beginning to provide tools that can be used to perform chemical transformations on silicon-containing molecules with high selectivity and efficiency. researchgate.net Bio-inspired approaches, particularly the use of enzymes as catalysts (biocatalysis), represent a frontier in organosilane chemistry. researchgate.net This is a particularly exciting future direction for a complex molecule like this compound.

Researchers have successfully engineered enzymes, such as cytochrome P450, to selectively oxidize Si-H bonds to form silanols (Si-OH) under mild conditions, a reaction that can be challenging to control using traditional chemical methods. It is conceivable that such enzymes could be further evolved to perform selective functionalization on one or more of the silicon atoms in the this compound ring. This could provide a green and highly specific route to novel functional materials. Another bio-inspired approach is to modify biological molecules with siloxane oligomers to make them soluble and stable in organic solvents, which could in turn be used as catalysts in organosilane chemistry. researchgate.netresearchgate.net

| Biocatalytic Approach | Description | Potential Impact on this compound Chemistry |

| Enzymatic Oxidation | Using engineered monooxygenase enzymes to selectively convert Si-H bonds (if present on a derivative) to Si-OH groups. | A green and highly selective method for introducing hydroxyl functionality, which can be used for further reactions. |

| Enzyme-Mediated C-Si Bond Formation | Developing enzymes that can catalyze the formation of new carbon-silicon bonds. | A revolutionary method for attaching organic functional groups to the cyclosilane ring with high precision. |

| Siloxane-Modified Biocatalysts | Attaching silicone polymers to enzymes to enhance their stability and solubility in non-aqueous solvents. researchgate.net | Enabling the use of a wider range of biocatalysts for the transformation of this compound in organic media. |

| Whole-Cell Biotransformations | Utilizing microorganisms to perform chemical modifications on the cyclosilane substrate. | A cost-effective and sustainable method for producing functionalized cyclosilanes. |

Harnessing the power of biocatalysis will provide access to novel derivatives of this compound that are difficult or impossible to synthesize using conventional chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tetradecamethylcycloheptasilane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves siloxane cyclization under controlled conditions. Key steps include:

- Using tetrahydrofuran (THF) as a solvent to enhance intermediate solubility .

- Monitoring reaction progress via thin-layer chromatography (TLC) to track intermediate formation .

- Purification via column chromatography to isolate the cyclic product from linear byproducts .

- Yield optimization requires precise stoichiometric ratios of precursors and inert atmospheres to prevent hydrolysis.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR identifies silicon environments, distinguishing cyclic vs. linear structures. NMR confirms methyl group integration .

- X-ray Crystallography : Resolves bond lengths and ring conformation. Single-crystal analysis requires slow evaporation of low-polarity solvents to obtain diffraction-quality crystals .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

Q. How does the compound’s stability vary under ambient vs. inert conditions, and what degradation pathways are observed?

- Methodological Answer :

- Ambient Stability : Hydrolytic degradation occurs via siloxane bond cleavage in humid environments. Monitor via FT-IR (loss of Si-O-Si peaks) and gravimetric analysis .

- Inert Conditions : Stability improves in argon or nitrogen atmospheres. Accelerated aging tests (e.g., thermal gravimetric analysis, TGA) quantify decomposition thresholds .

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

- Standardize reaction parameters (temperature, solvent purity, stirring rate) and document deviations .

- Cross-validate characterization data (NMR, MS) with reference libraries .

- Share raw spectral data and crystallographic files (CIF) for peer verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Conduct comparative studies using identical instrumentation (e.g., TGA with calibrated heating rates) .

- Analyze crystallinity differences via powder X-ray diffraction (PXRD), as amorphous phases degrade faster .

- Publish full experimental metadata (e.g., gas flow rates, sample mass) to isolate variables .

Q. What computational modeling approaches best predict the compound’s electronic structure and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Si-O bond dissociation energies and HOMO-LUMO gaps. Validate with experimental UV-Vis spectra .

- Molecular Dynamics (MD) : Simulate ring flexibility under thermal stress using force fields parameterized for siloxanes .

- Benchmark computational results against crystallographic data (e.g., bond angles, torsion barriers) .

Q. How to design experiments to study the compound’s role as a precursor in hybrid materials?

- Methodological Answer :

- Functionalize the siloxane ring via hydrosilylation or cross-coupling reactions. Track substituent effects using NMR .

- Integrate with polymers or nanoparticles and characterize composite properties (e.g., tensile strength, dielectric constant) .

- Develop phase diagrams to correlate precursor ratios with material morphology .

Q. What strategies address discrepancies in toxicity assessments for this compound?

- Methodological Answer :

- Standardize bioassay protocols (e.g., cell culture conditions, exposure durations) to minimize variability .

- Compare in vitro (e.g., MTT assays) and in silico (QSAR models) toxicity profiles .

- Publish raw cytotoxicity data and statistical analyses for meta-studies .

Data Contradiction Analysis Framework

- Step 1 : Identify variables (e.g., synthetic routes, analytical methods) causing divergence in published results .

- Step 2 : Replicate studies using harmonized protocols (e.g., ISO standards for thermal analysis) .

- Step 3 : Apply multivariate statistics (e.g., PCA) to isolate critical factors (e.g., moisture content, catalyst type) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.